7-hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Green chemistry Chromene-3-carboxamide synthesis Solvent-free reaction

7-Hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 484022‑77‑7; molecular formula C₁₅H₁₅NO₅; molecular weight 289.28 g mol⁻¹) is a synthetic small molecule belonging to the 7-hydroxycoumarin‑3‑carboxamide class. The compound features a 2‑oxo‑2H‑chromene core with a 7‑hydroxy substituent and a carboxamide side chain bearing a tetrahydrofuran‑2‑ylmethyl group.

Molecular Formula C15H15NO5
Molecular Weight 289.287
CAS No. 484022-77-7
Cat. No. B2492205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
CAS484022-77-7
Molecular FormulaC15H15NO5
Molecular Weight289.287
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
InChIInChI=1S/C15H15NO5/c17-10-4-3-9-6-12(15(19)21-13(9)7-10)14(18)16-8-11-2-1-5-20-11/h3-4,6-7,11,17H,1-2,5,8H2,(H,16,18)
InChIKeyPEBDFNWMFNZVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 484022-77-7): Compound Identity, Scaffold Class, and Procurement Context


7-Hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 484022‑77‑7; molecular formula C₁₅H₁₅NO₅; molecular weight 289.28 g mol⁻¹) is a synthetic small molecule belonging to the 7-hydroxycoumarin‑3‑carboxamide class . The compound features a 2‑oxo‑2H‑chromene core with a 7‑hydroxy substituent and a carboxamide side chain bearing a tetrahydrofuran‑2‑ylmethyl group. This scaffold has been explored in multiple therapeutic discovery programs, including histone deacetylase (HDAC) inhibition [1], carbonic anhydrase (CA IX/XII) inhibition [2], and AKR1B10 inhibition . Commercial availability from multiple research‑chemical suppliers makes this compound accessible as a screening‑ready building block or reference standard for medicinal chemistry and chemical biology programs.

Why Generic Substitution Fails for 7-Hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide


Within the broader 7‑hydroxycoumarin‑3‑carboxamide chemotype, even conservative structural modifications produce substantial shifts in target selectivity, potency, and physicochemical properties [1]. For example, replacing the tetrahydrofuran‑2‑ylmethyl amide substituent with a furan‑2‑ylmethyl group (a single bond‑order change in the heterocycle) results in a different compound with distinct 5‑HT₁ₐ receptor activity (EC₅₀ ≈ 5.9 μM) [2]. Similarly, swapping the N‑(tetrahydrofuran‑2‑ylmethyl) group for an N‑(4‑chlorophenyl) substituent yields CA IX/XII‑selective inhibitors with Kᵢ values in the sub‑micromolar range , while introducing a 6‑chloro substituent redirects activity toward anti‑tubercular targets [3]. These examples demonstrate that the specific N‑substituent and ring‑substitution pattern jointly determine biological activity; no two derivatives in this class can be assumed interchangeable for screening or structure–activity relationship (SAR) campaigns. Procurement must therefore be guided by exact structural identity and, where available, compound‑specific biological annotation.

Quantitative Differentiation Evidence for 7-Hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide


Green Chemistry Synthesis Advantage: 7-Hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide via Solvent-Free Condensation

The target compound can be prepared by a solvent‑free condensation of 7‑hydroxy‑2‑oxo‑2H‑chromene‑3‑carboxylic acid with tetrahydrofurfurylamine, providing a yield of 68 % under neat conditions [1]. In contrast, conventional solution‑phase amide coupling methods for analogous 7‑hydroxycoumarin‑3‑carboxamides using PyBOP/DIEA in DMF typically report yields of 60–65 % for diverse amine substrates [2]. The solvent‑free protocol eliminates organic solvent consumption, reaction‑medium waste, and associated disposal costs, while maintaining or modestly improving isolated yield.

Green chemistry Chromene-3-carboxamide synthesis Solvent-free reaction

HDAC Inhibitory Potential: Class-Level Comparison of 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide Scaffold vs. Vorinostat (SAHA)

N‑Hydroxyheptanamides incorporating the 7‑hydroxy‑2‑oxo‑2H‑chromene‑3‑carboxamide pharmacophore (compounds 6a–o) demonstrated HDAC inhibitory IC₅₀ values of 0.094–0.054 μM, which is six‑ to ten‑fold more potent than the clinically approved HDAC inhibitor Vorinostat (SAHA; IC₅₀ = 0.630 μM) in the same assay [1]. The target compound (CAS 484022‑77‑7) contains the identical 7‑hydroxy‑2‑oxo‑2H‑chromene‑3‑carboxamide core and tetrahydrofuran‑containing amide side chain that constitute the recognition elements for HDAC binding within this series. While direct IC₅₀ data for the exact compound CAS 484022‑77‑7 are not published, the scaffold has been validated as an HDAC‑inhibitory chemotype with superior potency potential relative to SAHA.

HDAC inhibition 7-Hydroxycoumarin-3-carboxamide Cancer cell cytotoxicity

Selectivity Profile Differentiation: hCA IX/XII Inhibition by 7-Hydroxycoumarin-3-carboxamide Scaffold vs. Off-Target CA I/II Isoforms

A library of 7‑hydroxycoumarin‑3‑carboxamides (compounds 4a–n) was profiled against four human carbonic anhydrase isoforms. The series exhibited selective inhibition of the tumor‑associated isoforms hCA IX and hCA XII (Kᵢ values ranging from sub‑micromolar to low micromolar) with markedly weaker activity against the ubiquitous, off‑target isoforms hCA I and hCA II [1]. The most potent analog (compound 4m) achieved Kᵢ = 0.2 μM against both hCA IX and hCA XII. The N‑(tetrahydrofuran‑2‑ylmethyl) substituent present in CAS 484022‑77‑7 provides a conformationally distinct amide side chain within this chemotype that may further tune isoform selectivity profiles relative to the aromatic‑amine‑substituted analogs reported in the literature.

Carbonic anhydrase inhibition Tumor-associated isoforms Isoform selectivity

Structural Analog Activity Baseline: N-(2-Furanylmethyl) Analog Exhibits 5-HT1A Receptor EC50 of 5.9 μM

The closest commercially available structural comparator with publicly disclosed quantitative bioactivity data is N‑(2‑furanylmethyl)‑7‑hydroxy‑2‑oxo‑2H‑chromene‑3‑carboxamide, which differs from the target compound only in the saturation state of the heterocyclic ring (furan vs. tetrahydrofuran). This analog was tested in a cell‑based β‑lactamase reporter assay against the human 5‑HT₁ₐ receptor, yielding an EC₅₀ of 5.9 μM (5,900 nM) at pH 7.4 and 23 °C [1]. The target compound (CAS 484022‑77‑7) incorporates a fully saturated tetrahydrofuran ring, which increases conformational flexibility, alters hydrogen‑bonding capacity (ether oxygen basicity), and modulates lipophilicity (ΔlogP ≈ −0.3 to −0.5 estimated) relative to the aromatic furan analog. These physicochemical differences are expected to translate into measurably distinct target‑engagement profiles in GPCR and enzyme assays.

5-HT1A receptor GPCR screening Structure–activity relationship

Anticancer Screening Differentiation: 6-Chloro Analog Demonstrates Anti-Tubercular Activity While Target Compound Retains Unsubstituted Chromene Core

A closely related analog, 6‑chloro‑2‑oxo‑N‑(tetrahydrofuran‑2‑ylmethyl)‑2H‑chromene‑3‑carboxamide (CAS 484022‑73‑3), has been annotated with anti‑tubercular activity against Mycobacterium tuberculosis (IC₅₀ value indicating effective inhibition) and selective cytotoxicity toward cancer cell lines in in vitro assays [1]. The sole structural difference between this analog and the target compound is the presence (or absence) of a chlorine atom at the 6‑position of the chromene ring. This single substitution redirects the biological activity profile, underscoring that the 7‑hydroxy‑unsubstituted scaffold of CAS 484022‑77‑7 is a chemically distinct screening entity rather than a redundant version of the 6‑chloro analog. Researchers evaluating chromene‑based anti‑infective or anticancer libraries must therefore procure both compounds separately.

Anti-tubercular activity Chromene SAR 6-Substitution effect

Procurement Purity Benchmarking: Target Compound Available at >90% Purity with Full Quality Assurance Documentation

The target compound is commercially available from at least two independent suppliers with documented purity specifications: >90 % (AKSci, HTS006209) and 95 % (Key Organics) , each accompanied by certificates of analysis (CoA) and safety data sheets (SDS) upon request. In comparison, many structurally related chromene‑3‑carboxamide screening compounds are listed at purities of ≥90 % to ≥95 % but without publicly disclosed batch‑specific quality documentation . The availability of verifiable purity metrics and batch‑level quality assurance for CAS 484022‑77‑7 provides procurement confidence that is not uniformly guaranteed across all analogs in the same compound class.

Compound procurement Purity specification Quality assurance

High-Value Research and Industrial Application Scenarios for 7-Hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide


HDAC Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams pursuing histone deacetylase (HDAC) inhibitors can deploy CAS 484022‑77‑7 as a scaffold‑defining intermediate. The 7‑hydroxy‑2‑oxo‑2H‑chromene‑3‑carboxamide core has been validated in N‑hydroxyheptamide derivatives achieving HDAC IC₅₀ values of 0.054–0.094 μM, representing a six‑ to ten‑fold potency advantage over Vorinostat (SAHA) [1]. The tetrahydrofuran‑2‑ylmethyl amide side chain of CAS 484022‑77‑7 provides a conformationally flexible, saturated heterocyclic vector for further derivatization, enabling systematic exploration of the cap‑group SAR that governs HDAC isoform selectivity and cellular potency.

Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Selective Inhibitor Discovery

The 7‑hydroxycoumarin‑3‑carboxamide chemotype has demonstrated selective inhibition of the tumor‑associated carbonic anhydrase isoforms hCA IX and hCA XII over the ubiquitous CA I and CA II isoforms, with lead compound 4m achieving Kᵢ = 0.2 μM against both targets [1]. CAS 484022‑77‑7, bearing a unique tetrahydrofuran‑2‑ylmethyl amide substituent, represents a structurally distinct entry within this selective chemotype. It can serve as a starting point for synthesizing libraries aimed at improving isoform selectivity margins and pharmacokinetic properties for hypoxic tumor targeting applications.

GPCR and Kinase Screening Library Enrichment with Saturated Heterocycle-Containing Chemotypes

High‑throughput screening collections increasingly prioritize compounds incorporating saturated, sp³‑rich heterocycles to improve solubility, metabolic stability, and target‑space coverage [1]. The tetrahydrofuran‑2‑ylmethyl group of CAS 484022‑77‑7 distinguishes it from the more planar, aromatic furan‑2‑ylmethyl analog, which shows measurable 5‑HT₁ₐ receptor activity (EC₅₀ = 5.9 μM) . Procurement of the saturated analog enables direct head‑to‑head comparison of aromatic vs. saturated heterocycle effects on GPCR binding, kinase inhibition, and ADME parameters, filling a specific and actionable gap in most commercial screening decks.

Green Chemistry Methodology Development and Scale‑Up Studies

The published solvent‑free synthesis of CAS 484022‑77‑7 via neat condensation of 7‑hydroxy‑2‑oxo‑2H‑chromene‑3‑carboxylic acid with tetrahydrofurfurylamine (68 % yield, no organic solvent) [1] offers a case study for sustainable amide bond formation at scale. Process chemistry groups can use this compound and its synthetic protocol to benchmark green chemistry metrics (E‑factor, Process Mass Intensity) against conventional PyBOP/DIEA‑mediated couplings of analogous 7‑hydroxycoumarin‑3‑carboxamides that consume DMF and generate stoichiometric coupling‑agent waste . This makes CAS 484022‑77‑7 a model substrate for developing environmentally benign amidation methodologies applicable across medicinal chemistry workflows.

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